molecular formula C16H12F3N3O3S B2649806 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034396-39-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2649806
CAS RN: 2034396-39-7
M. Wt: 383.35
InChI Key: VKAHWXUQXZCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as Furan-3-yl-pyrazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has a unique chemical structure, making it an interesting subject for research.

Scientific Research Applications

Antiviral Activity of Heterocyclic Systems

The conversion of 2(3H)-furanones bearing a pyrazolyl group into various heterocyclic systems has been explored, revealing promising antiviral activities against HAV and HSV-1. This research highlights the synthetic versatility of these compounds and their potential as antiviral agents, broadening the scope of applications for furan-based derivatives in medicinal chemistry (A. Hashem et al., 2007).

Antimicrobial and Antifungal Properties

New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, exhibiting antimicrobial activity against a range of bacteria and fungi. These findings suggest that such compounds could be valuable in developing new treatments for bacterial and fungal infections, highlighting the potential of furan derivatives in addressing antimicrobial resistance (S. Y. Hassan, 2013).

Anti-Infective and Antitubercular Activities

Substituted N-(pyrazin-2-yl)benzenesulfonamides have been investigated for their anti-infective properties, with some compounds showing significant antitubercular activity against M. tuberculosis H37Rv. This research underscores the importance of exploring furan derivatives for their potential in treating infectious diseases, including tuberculosis, and their role in future antimicrobial therapy development (Ghada Bouz et al., 2019).

Gold(I)-Catalyzed Synthesis

A gold(I)-catalyzed cascade reaction has been employed to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a novel method for the preparation of furan derivatives. This approach highlights the utility of gold catalysis in organic synthesis, opening new avenues for the construction of complex molecules with potential biological activities (Tao Wang et al., 2014).

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c17-16(18,19)12-2-1-3-13(8-12)26(23,24)22-9-14-15(21-6-5-20-14)11-4-7-25-10-11/h1-8,10,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAHWXUQXZCZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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